
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as BCOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCOB belongs to the class of oxadiazole derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the progression of cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound also exhibits anti-cancer properties by inhibiting the activity of MMPs, which are involved in the progression of cancer. Additionally, this compound has been shown to exhibit anti-bacterial properties by inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its high potency and specificity towards its target enzymes. This compound also exhibits low toxicity towards normal cells, making it a potential candidate for therapeutic use. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability and potency.
Orientations Futures
Future research on N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide should focus on its potential therapeutic applications in the treatment of various diseases. Further investigation is required to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, research should focus on improving the solubility and bioavailability of this compound to enhance its potency and efficacy. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to benzyl bromide and butyric anhydride to obtain this compound. The overall yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
N-benzyl-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-benzyl-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-11-9-15(10-12-16)19-22-18(25-23-19)8-4-7-17(24)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBXKMAAZPGIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

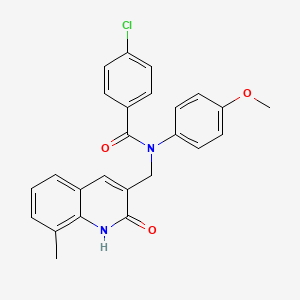
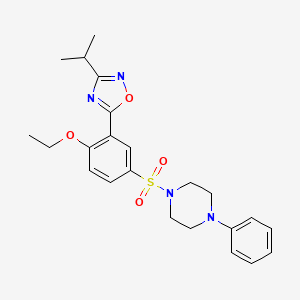
![ethyl 4-({N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7703710.png)
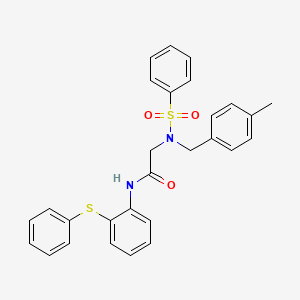
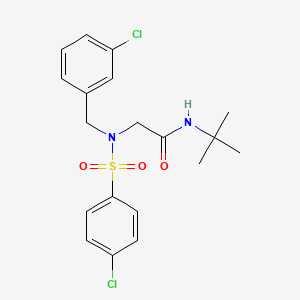
![4-methoxy-N-methyl-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7703728.png)

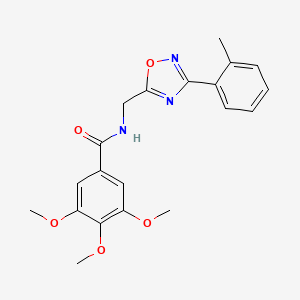
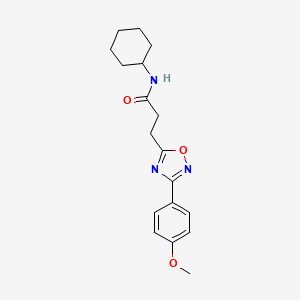
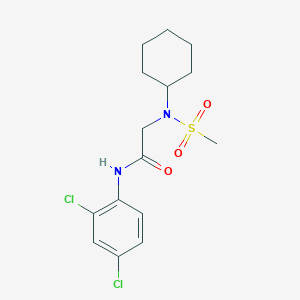
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)


![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)